molecular formula C27H38N4O5S B12803870 D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)- CAS No. 1799506-31-2

D-Prolinamide, N-[(1,1-dimethylethoxy)carbonyl]-3-methyl-D-valyl-4-hydroxy-N-[[4-(4-methyl-5-thiazolyl)phenyl]methyl]-, (4S)-

Cat. No.: B12803870
CAS No.: 1799506-31-2
M. Wt: 530.7 g/mol
InChI Key: PKNFPFFOAWITLF-VWPQPMDRSA-N
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Description

VHL Ligand 3 is a small molecule ligand that binds to the von Hippel-Lindau (VHL) protein, which is part of the Cullin RING E3 ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within the cell. VHL Ligand 3 is particularly significant in the field of targeted protein degradation, where it is used in the development of proteolysis-targeting chimeras (PROTACs) to induce the degradation of specific proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VHL Ligand 3 typically involves the use of L-hydroxyproline as a starting material. The key steps in the synthesis include the protection of the hydroxy group, arylation of the proline derivative, and subsequent deprotection and coupling reactions. For instance, one approach involves the use of palladium-catalyzed C-H arylation of 4-methylthiazole, followed by amine deprotection and amidation reactions .

Industrial Production Methods

Industrial production of VHL Ligand 3 follows similar synthetic routes but is optimized for large-scale production. This involves the use of more efficient catalysts and reaction conditions to increase yield and reduce production costs. The use of N-Boc-L-4-hydroxyproline for benzylic amine protection during the coupling step enhances step economy and overall yield .

Chemical Reactions Analysis

Types of Reactions

VHL Ligand 3 undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of VHL Ligand 3 include palladium catalysts, protecting groups like N-Boc, and various solvents such as dichloromethane and water. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various derivatives of VHL Ligand 3, which are used in the development of PROTACs and other targeted protein degradation tools .

Scientific Research Applications

VHL Ligand 3 has a wide range of scientific research applications, including:

Mechanism of Action

VHL Ligand 3 exerts its effects by binding to the VHL protein, which is part of the Cullin RING E3 ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase complex, leading to their ubiquitination and subsequent degradation by the proteasome. The molecular targets involved include hypoxia-inducible factors and other proteins regulated by the ubiquitin-proteasome system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VHL Ligand 3 is unique due to its high binding affinity for the VHL protein and its effectiveness in inducing targeted protein degradation. Its structure allows for efficient recruitment of target proteins to the E3 ligase complex, making it a valuable tool in the field of targeted protein degradation .

Properties

CAS No.

1799506-31-2

Molecular Formula

C27H38N4O5S

Molecular Weight

530.7 g/mol

IUPAC Name

tert-butyl N-[(2R)-1-[(2R,4S)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C27H38N4O5S/c1-16-21(37-15-29-16)18-10-8-17(9-11-18)13-28-23(33)20-12-19(32)14-31(20)24(34)22(26(2,3)4)30-25(35)36-27(5,6)7/h8-11,15,19-20,22,32H,12-14H2,1-7H3,(H,28,33)(H,30,35)/t19-,20+,22-/m0/s1

InChI Key

PKNFPFFOAWITLF-VWPQPMDRSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O

Origin of Product

United States

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